molecular formula C6H13ClFNO B1447695 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride CAS No. 1823319-59-0

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

Cat. No.: B1447695
CAS No.: 1823319-59-0
M. Wt: 169.62 g/mol
InChI Key: ITEKRIJBOPUDFU-UHFFFAOYSA-N
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Description

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C6H13ClFNO It is a derivative of oxazepane, characterized by the presence of a fluorine and a methyl group at the sixth position of the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing fluorine and methyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

6-fluoro-6-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-2-3-9-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEKRIJBOPUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCOC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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